7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine: A Critical Heterocyclic Building Block
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine: A Critical Heterocyclic Building Block
The following technical guide details the chemical structure, synthesis, and applications of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (CAS: 62140-78-7), a critical intermediate in the synthesis of fused heterocyclic systems.
Technical Whitepaper & Synthetic Guide
Executive Summary
7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (also known as 6-amino-7-nitro-1,4-benzodioxane) is a disubstituted derivative of the privileged 1,4-benzodioxane scaffold. It serves as a pivotal "ortho-nitroaniline" equivalent, embedded within a bicyclic ether system. Its primary utility lies in its reduction to 2,3-dihydro-1,4-benzodioxine-6,7-diamine , a gateway precursor for synthesizing tricyclic bioactive cores such as [1,4]dioxino[2,3-g]quinoxalines and [1,4]dioxino[2,3-f]benzimidazoles . These fused systems are heavily investigated in kinase inhibition, alpha-adrenergic modulation, and DNA-intercalating antitumor agents.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine |
| Common Synonyms | 6-Amino-7-nitro-1,4-benzodioxane; 6-Amino-7-nitrobenzodioxan |
| CAS Number | 62140-78-7 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| SMILES | Nc1cc2OCCOc2cc1[O-] |
| Beilstein/Reaxys ID | Available in proprietary databases |
Structural Analysis
The molecule features a 1,4-benzodioxane ring fused to a benzene ring substituted with an amino group (-NH₂) at position 6 and a nitro group (-NO₂) at position 7.
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Electronic Push-Pull: The electron-donating amino group and the electron-withdrawing nitro group are ortho to each other. This creates a strong intramolecular hydrogen bond (NH···O=N), stabilizing the planar conformation and reducing the basicity of the amine compared to the non-nitrated parent.
-
Lipophilicity: The ethylene bridge (C2-C3) adds conformational constraint and lipophilicity compared to a simple catechol analog.
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Reactivity: The C-N bond of the nitro group activates the adjacent amine towards diazotization or condensation, while the nitro group itself is susceptible to reduction.
Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Note |
| Appearance | Orange to Red Crystalline Solid | Typical of o-nitroanilines due to n→π* transitions. |
| Melting Point | >150 °C (Decomp.) | High lattice energy due to polarity/H-bonding. |
| Solubility | DMSO, DMF, Ethyl Acetate | Poor water solubility; moderate in chlorinated solvents. |
| pKa (Conj. Acid) | ~1.0 - 2.0 | Drastically lower than aniline (4.6) due to -NO₂ electron withdrawal. |
Synthetic Pathways
The synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically follows a Protection-Nitration-Deprotection strategy to ensure regioselectivity and prevent oxidation of the amino group.
The "Acetamide Route" (Recommended)
Direct nitration of 1,4-benzodioxan-6-amine is hazardous and yields tars. The proven industrial route utilizes an acetamide protecting group to direct the incoming nitro group to the ortho position (position 7).
Step 1: Protection
-
Substrate: 1,4-Benzodioxan-6-amine (CAS 22013-33-8).
-
Reagent: Acetic anhydride (
). -
Product:
-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. -
Mechanism: Nucleophilic acyl substitution.
Step 2: Regioselective Nitration
-
Reagent: Conc.
/ or / at low temperature (0–10 °C). -
Directing Effect: The acetamido group is a strong ortho/para director. Since the para position (relative to N) is occupied by the ether bridge, nitration occurs ortho to the amine (position 7). The alkoxy groups at 5/8 also direct, but the amide influence dominates.
-
Product:
-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.[1]
Step 3: Hydrolysis (Deprotection)
-
Reagent: Dilute
or (reflux). -
Product: 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine .
Visualization of Synthesis Logic
Figure 1: Stepwise synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine from the parent benzodioxane scaffold.
Reactivity & Applications in Drug Discovery
The core value of CAS 62140-78-7 is its role as a precursor to 6,7-diamino-1,4-benzodioxane (CAS 81927-47-1). This diamine is the "lock-and-key" intermediate for generating tricyclic heterocycles.
Divergent Synthesis Pathways
-
Reduction to Diamine:
-
Catalytic hydrogenation (
, Pd/C) or chemical reduction ( , ) converts the nitro group to an amine. -
Result: A highly electron-rich ortho-diamine system.
-
-
Cyclization to Quinoxalines:
-
Condensation of the diamine with 1,2-dicarbonyls (e.g., glyoxal, ethyl pyruvate).
-
Application: Synthesis of [1,4]dioxino[2,3-g]quinoxalines, which are potent DNA intercalators and potential topoisomerase inhibitors.
-
-
Cyclization to Imidazoles:
-
Reaction with formic acid or cyanogen bromide.
-
Application: Synthesis of fused benzimidazoles used in antiviral research.
-
-
Oxidation to Furoxans:
Pathway Visualization
Figure 2: Divergent synthesis pathways originating from the 7-nitro-6-amine scaffold.
Experimental Protocol: Reduction to Diamine
Note: This protocol describes the conversion of the subject molecule to its most common downstream intermediate.
Objective: Synthesis of 2,3-dihydro-1,4-benzodioxine-6,7-diamine (CAS 81927-47-1).
-
Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Dissolution: Charge the flask with 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine (10.0 mmol, 1.96 g) and Ethanol (50 mL).
-
Catalyst Addition: Add 10% Pd/C (200 mg) carefully under a nitrogen stream (Caution: Pyrophoric).
-
Reduction:
-
Method A (Hydrogenation): Purge with
gas (balloon pressure) and stir vigorously at RT for 4–6 hours. -
Method B (Transfer Hydrogenation): Add Hydrazine hydrate (50 mmol) dropwise at reflux.
-
-
Workup: Filter the catalyst through a pad of Celite. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate in vacuo. The diamine is air-sensitive; store under inert gas or use immediately.
-
Yield: Typically 85–95%.
-
Characterization: Mass Spec (M+H = 167.1).
-
Safety & Handling
-
Hazards: As a nitroaniline derivative, this compound should be treated as Toxic by inhalation, ingestion, and skin contact. It may cause methemoglobinemia.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber vials).
-
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
-
Sigma-Aldrich. 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine Product Data. Retrieved from .[4]
-
ChemicalBook. CAS 62140-78-7 Entry & Suppliers. Retrieved from .
-
ResearchGate. Sulfonation and sulfation of 1,3-dihydroxybenzene... (Mentions synthesis of 6-amino-7-nitro-1,4-benzodioxane). Retrieved from .
-
PubChem. 1,4-Benzodioxan-6-amine (Parent Amine Data). Retrieved from .
-
Google Patents. Process for Catalytic Reduction of Nitro Compounds to Amines. Retrieved from .
